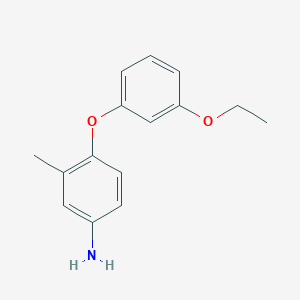

4-(3-Ethoxyphenoxy)-3-methylaniline

Descripción

4-(3-Ethoxyphenoxy)-3-methylaniline (CAS 946698-89-1) is a substituted aniline derivative with the molecular formula C₁₅H₁₇NO₂ and a molecular weight of 243.30 g/mol . Its structure features a 3-ethoxyphenoxy group attached to the para position of a 3-methylaniline moiety. This compound is characterized by its electron-donating substituents (ethoxy and methyl groups), which influence its electronic and steric properties. The purity of commercially available samples is typically ≥98% , and it is primarily used in research settings, particularly in organic synthesis and materials science.

Propiedades

IUPAC Name |

4-(3-ethoxyphenoxy)-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-3-17-13-5-4-6-14(10-13)18-15-8-7-12(16)9-11(15)2/h4-10H,3,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDDAJGHRKVXFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC=C1)OC2=C(C=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethoxyphenoxy)-3-methylaniline typically involves the reaction of 3-ethoxyphenol with 3-methylaniline in the presence of a suitable catalyst. One common method is the nucleophilic aromatic substitution reaction, where 3-ethoxyphenol reacts with 3-methylaniline under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.

Análisis De Reacciones Químicas

Types of Reactions

4-(3-Ethoxyphenoxy)-3-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, alkoxide ions) are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups such as halides or alkyl groups onto the aromatic ring.

Aplicaciones Científicas De Investigación

4-(3-Ethoxyphenoxy)-3-methylaniline has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is utilized in the production of specialty chemicals, dyes, and polymers. Its properties make it suitable for use in coatings, adhesives, and other industrial applications.

Mecanismo De Acción

The mechanism of action of 4-(3-Ethoxyphenoxy)-3-methylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, its interaction with cellular receptors can modulate signal transduction pathways, leading to various biological effects.

Comparación Con Compuestos Similares

Table 1: Key Structural and Molecular Data

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | 946698-89-1 | C₁₅H₁₇NO₂ | 243.30 | 3-ethoxy (phenoxy), 3-methyl (aniline) |

| 4-(2-Ethylphenoxy)-3-methylaniline | 946663-58-7 | C₁₅H₁₇NO | 227.31 | 2-ethyl (phenoxy), 3-methyl (aniline) |

| 4-(3-Chlorophenoxy)-3-methylaniline | 940302-93-2 | C₁₃H₁₂ClNO | 233.70 | 3-chloro (phenoxy), 3-methyl (aniline) |

| 4-(2-Methoxyethoxy)-3-methylaniline hydrochloride | 1185304-51-1 | C₁₀H₁₆ClNO₂ | 217.69 | 2-methoxyethoxy (aniline), hydrochloride salt |

| 4-(3-Ethoxyphenoxy)-2-methylaniline | 946743-16-4 | C₁₅H₁₇NO₂ | 243.30 | 3-ethoxy (phenoxy), 2-methyl (aniline) |

Key Comparisons:

Substituent Position and Electronic Effects this compound vs. 4-(3-Ethoxyphenoxy)-2-methylaniline: The methyl group’s position (3 vs. 2 on the aniline ring) alters steric hindrance and electronic distribution. Ethoxy vs. Chloro Substituents: The ethoxy group in this compound is electron-donating, whereas the chloro group in 4-(3-Chlorophenoxy)-3-methylaniline is electron-withdrawing. This difference influences reactivity in electrophilic substitution reactions and solubility in polar solvents .

Functional Group Modifications Hydrochloride Salt Formation: 4-(2-Methoxyethoxy)-3-methylaniline hydrochloride exhibits improved aqueous solubility compared to its free base form due to ionic character . Phenoxy vs. Alkyl Substituents: Replacing the phenoxy group with ethyl (as in 4-(2-Ethylphenoxy)-3-methylaniline) reduces molecular polarity, likely lowering boiling points and altering hydrophobic interactions .

Materials Science and OLEDs

Methylaniline derivatives, such as M48 and M49 (3-methylaniline-based compounds), have been utilized in near-infrared (NIR) organic light-emitting diodes (OLEDs). These compounds demonstrate that methyl substituents enhance luminescence efficiency by reducing aggregation-caused quenching. For example, M49 achieved a maximum external quantum efficiency (EQE) of 3.02% with an emission peak at 710 nm, outperforming non-methylated analogs .

Biopharmaceutical Analysis

These applications rely on the aniline derivative’s ability to form chromogenic complexes with peroxidase .

Actividad Biológica

4-(3-Ethoxyphenoxy)-3-methylaniline, with the CAS number 946698-89-1, is an aromatic amine compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize its effects.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes an ethoxy group and a methylaniline moiety. Its molecular formula is CHNO, and it exhibits properties typical of aromatic amines, such as solubility in organic solvents and potential reactivity in biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluating various compounds found that it demonstrated effective inhibition against a range of pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were reported at 32 µg/mL and 64 µg/mL, respectively.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It was tested against various cancer cell lines, including HeLa (cervical carcinoma) and A549 (lung carcinoma). The half-maximal inhibitory concentration (IC50) values were recorded as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| A549 | 20 |

These results indicate that this compound could be a promising candidate for further development in cancer therapeutics.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may inhibit key enzymes involved in cellular proliferation and survival pathways. For instance, it has been shown to inhibit topoisomerase II activity, which is crucial for DNA replication and repair.

Case Study 1: Antimicrobial Efficacy

In one case study, researchers evaluated the efficacy of this compound in a clinical setting against methicillin-resistant Staphylococcus aureus (MRSA). The study involved a series of bioassays where the compound was applied to infected tissue samples. Results demonstrated a significant reduction in bacterial load compared to control samples treated with standard antibiotics.

Case Study 2: Cancer Cell Proliferation

Another case study focused on the compound's effects on cancer cell proliferation. The study utilized a panel of human cancer cell lines to assess growth inhibition. Results indicated that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability, underscoring its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.